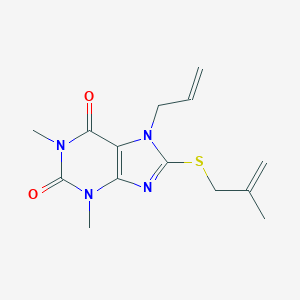
1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione, also known as DMSP, is a naturally occurring compound found in various marine organisms such as phytoplankton, seaweed, and coral. DMSP has gained attention from the scientific community due to its potential role in climate regulation and as a source of carbon and sulfur for marine bacteria. In addition, DMSP has been studied for its potential use in the pharmaceutical industry.
作用机制
1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, through the suppression of NF-kappaB activation. 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9. The exact mechanism by which 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione exerts its antimicrobial properties is not fully understood, but it may involve the disruption of bacterial cell membranes.
Biochemical and Physiological Effects:
1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione has been shown to have a range of biochemical and physiological effects, including the modulation of gene expression, the inhibition of oxidative stress, and the regulation of ion channels. 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione has also been shown to have a protective effect against UV radiation and to enhance the growth and survival of marine organisms.
实验室实验的优点和局限性
One advantage of using 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione in lab experiments is that it is a naturally occurring compound, which may make it more biocompatible than synthetic compounds. However, 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione can be difficult to obtain in large quantities, and its stability can be affected by factors such as pH and temperature.
未来方向
There are a number of potential future directions for research on 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione, including:
1. Further investigation of 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione's role in climate regulation and its potential impact on global climate change.
2. Development of new pharmaceuticals based on 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione's anti-inflammatory and anti-cancer properties.
3. Exploration of the potential use of 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione as a natural preservative in the food industry.
4. Investigation of the potential use of 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione as a source of carbon and sulfur for biofuels.
5. Study of the ecological impact of 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione on marine ecosystems and its potential use as a biomarker for phytoplankton productivity.
In conclusion, 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione is a naturally occurring compound with a range of potential applications in the pharmaceutical, food, and energy industries, as well as in climate regulation and marine ecology. Further research is needed to fully understand its mechanisms of action and potential uses.
合成方法
1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione can be synthesized through various methods, including chemical and biological processes. One method involves the reaction of dimethylsulfoniopropionate (1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione) with an alkene, such as isobutene, in the presence of a strong acid catalyst. Another method involves the use of enzymes, such as 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione lyases, to break down 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione into its constituent parts, including DMS and acrylate.
科学研究应用
1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione has been studied for its potential use in the pharmaceutical industry, particularly as an anti-inflammatory and anti-cancer agent. 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione has also been shown to have antimicrobial properties and may be useful in the development of new antibiotics. In addition, 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione has been studied for its potential role in climate regulation, as it can be converted into dimethyl sulfide (DMS), which can act as a cloud condensation nucleus and contribute to cloud formation.
属性
IUPAC Name |
1,3-dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-6-7-18-10-11(15-13(18)21-8-9(2)3)16(4)14(20)17(5)12(10)19/h6H,1-2,7-8H2,3-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJSUXVWEXGIPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-1,3-dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

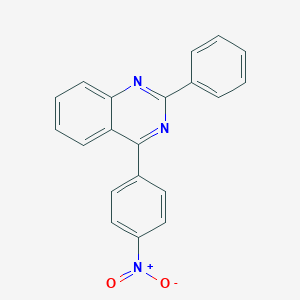
![4-bromobenzaldehyde [3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B417158.png)
![2-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B417161.png)
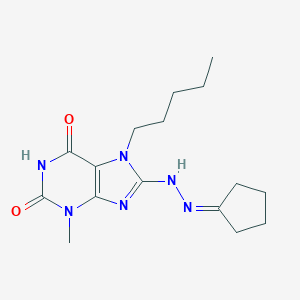
![N-[1-(hydrazinocarbonyl)-2-methylpropyl]benzenesulfonamide](/img/structure/B417164.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]nicotinamide](/img/structure/B417165.png)

![2,4-Dimethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417170.png)
![4-Methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417171.png)
![2,5-Dimethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417172.png)
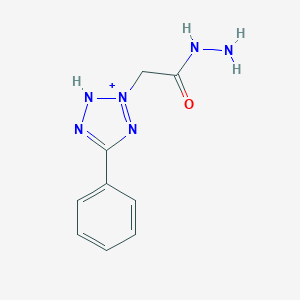
![Ethyl 2-{[(allylamino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B417174.png)
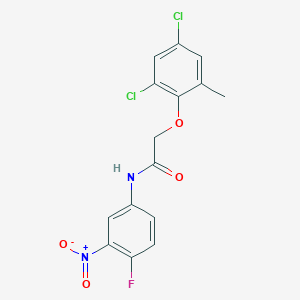
![8-methyl-4-phenyl-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B417180.png)